N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a trifluoromethyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the methylsulfanyl and trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boronic acids, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide: shares structural similarities with other compounds containing pyridine, piperidine, and trifluoromethyl groups.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various scientific research applications.
Uniqueness
The uniqueness of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3S/c1-33-20-15(5-4-10-26-20)21(32)29-11-8-14(9-12-29)13-27-18(30)19(31)28-17-7-3-2-6-16(17)22(23,24)25/h2-7,10,14H,8-9,11-13H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFQERRKXXXRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.